molecular formula C8H11BrClN B1341415 1-(4-Bromophenyl)ethanamine hydrochloride CAS No. 90006-14-7

1-(4-Bromophenyl)ethanamine hydrochloride

Cat. No.: B1341415
CAS No.: 90006-14-7
M. Wt: 236.53 g/mol
InChI Key: BQCAANUXMMQVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(4-Bromophenyl)ethanamine hydrochloride involves several steps. One common method includes the bromination of acetophenone to produce 4-bromoacetophenone, which is then reduced to 1-(4-bromophenyl)ethanol. This intermediate is subsequently converted to 1-(4-bromophenyl)ethanamine through an amination reaction. Finally, the ethanamine is treated with hydrochloric acid to yield this compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetone, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)ethanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amine metabolism, leading to the formation of active metabolites. These metabolites can interact with various biological pathways, influencing cellular functions and processes .

Comparison with Similar Compounds

1-(4-Bromophenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(4-Chlorophenyl)ethanamine hydrochloride
  • 1-(4-Fluorophenyl)ethanamine hydrochloride
  • 1-(4-Methylphenyl)ethanamine hydrochloride

These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-(4-bromophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCAANUXMMQVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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